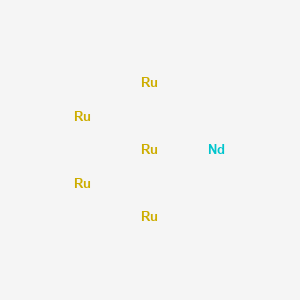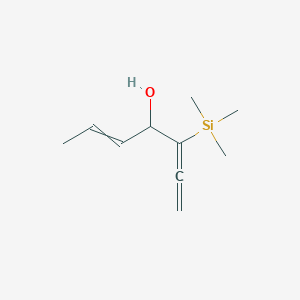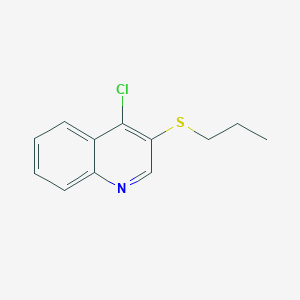
Quinoline, 4-chloro-3-(propylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-chloro-3-(propylthio)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound features a chlorine atom at the 4-position and a propylthio group at the 3-position of the quinoline ring, making it unique in its chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloro-3-(propylthio)-quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and glycerol in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and dehydration to form the quinoline ring .
Another method involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes react with anilines to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Transition metal-catalyzed reactions, such as those using palladium or copper, are also employed to introduce various substituents onto the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Quinoline, 4-chloro-3-(propylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts like palladium or copper .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
Quinoline, 4-chloro-3-(propylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Quinoline derivatives are known for their pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities. .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of quinoline, 4-chloro-3-(propylthio)- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, quinoline, is a simpler structure without the chlorine and propylthio substituents.
4-Chloroquinoline: This compound has a chlorine atom at the 4-position but lacks the propylthio group.
3-Propylthioquinoline: This derivative has a propylthio group at the 3-position but lacks the chlorine atom.
Uniqueness
Quinoline, 4-chloro-3-(propylthio)- is unique due to the presence of both chlorine and propylthio substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
83936-09-8 |
|---|---|
分子式 |
C12H12ClNS |
分子量 |
237.75 g/mol |
IUPAC名 |
4-chloro-3-propylsulfanylquinoline |
InChI |
InChI=1S/C12H12ClNS/c1-2-7-15-11-8-14-10-6-4-3-5-9(10)12(11)13/h3-6,8H,2,7H2,1H3 |
InChIキー |
HCIGIPNTKVCBJX-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C2=CC=CC=C2N=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



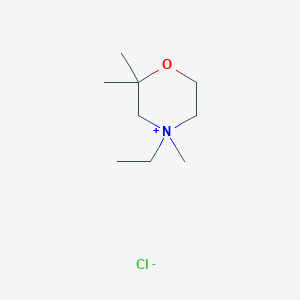
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)

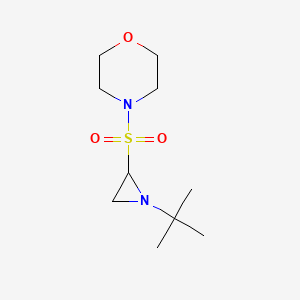
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)

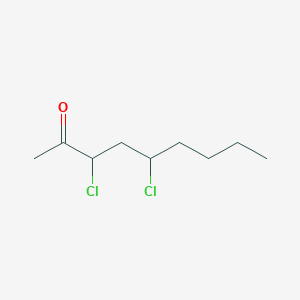
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
